Beloxamide

Catalog No.
S520717
CAS No.
15256-58-3
M.F
C18H21NO2
M. Wt
283.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Beloxamide

CAS Number

15256-58-3

Product Name

Beloxamide

IUPAC Name

N-phenylmethoxy-N-(3-phenylpropyl)acetamide

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C18H21NO2/c1-16(20)19(21-15-18-11-6-3-7-12-18)14-8-13-17-9-4-2-5-10-17/h2-7,9-12H,8,13-15H2,1H3

InChI Key

NUTAQRYCLMZJIK-UHFFFAOYSA-N

SMILES

CC(=O)N(CCCC1=CC=CC=C1)OCC2=CC=CC=C2

solubility

Soluble in DMSO

Synonyms

beloxamide, benzyl-N-gamma-phenylpropylacetohydroxamate, N-3-phenylpropyl-N-benzyloxyacetamide, W 1372

Canonical SMILES

CC(=O)N(CCCC1=CC=CC=C1)OCC2=CC=CC=C2

The exact mass of the compound Beloxamide is 283.1572 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Beloxamide is a chemical compound categorized as an amide derivative, specifically known for its potential therapeutic applications. Its chemical structure features a unique arrangement that contributes to its biological activity, making it a subject of interest in medicinal chemistry. Beloxamide is primarily recognized for its role as a potential treatment in various medical conditions, particularly in the realm of inflammation and pain management.

Typical of amides. These include:

  • Hydrolysis: This reaction occurs under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Acylation: Beloxamide can react with alcohols or amines to form esters or secondary/tertiary amides.
  • Nucleophilic Substitution: The nitrogen atom in the amide group can undergo substitution reactions with electrophiles, affecting its biological activity.

These reactions are crucial for modifying the compound to enhance its efficacy or reduce side effects in therapeutic applications .

Beloxamide exhibits notable biological activities, particularly as an anti-inflammatory and analgesic agent. Its mechanism of action is believed to involve inhibition of specific enzymes related to inflammatory pathways, which may include cyclooxygenases or lipoxygenases. Additionally, studies have indicated that beloxamide may modulate neurotransmitter systems, contributing to its analgesic effects. The compound's ability to reduce pain and inflammation makes it a candidate for treating conditions such as arthritis and other inflammatory diseases .

The synthesis of beloxamide typically involves several key steps:

  • Starting Materials: The synthesis often begins with readily available carboxylic acids and amines.
  • Formation of Amide Bond: The carboxylic acid is activated (e.g., using coupling agents like dicyclohexylcarbodiimide) to facilitate the reaction with the amine, forming the amide bond.
  • Purification: The crude product is purified through recrystallization or chromatography to isolate pure beloxamide.

Various synthetic routes have been explored to optimize yield and purity, adapting conditions based on desired properties and applications .

Beloxamide holds promise in several applications:

  • Pharmaceuticals: Primarily targeted for use in anti-inflammatory and analgesic medications.
  • Research: Utilized in studies investigating pain mechanisms and inflammatory processes.
  • Potential Prodrugs: There is ongoing research into modifying beloxamide into prodrugs that can enhance bioavailability and reduce side effects.

Its diverse applications highlight its importance in both clinical settings and research environments .

Interaction studies involving beloxamide focus on its pharmacokinetics and pharmacodynamics. Key findings include:

  • Drug Interactions: Beloxamide may interact with other medications metabolized by cytochrome P450 enzymes, necessitating careful monitoring when co-administered.
  • Biological Pathways: Studies indicate that beloxamide may influence various signaling pathways associated with pain perception and inflammation, suggesting potential synergistic effects when combined with other therapeutic agents.

Understanding these interactions is crucial for developing safe and effective treatment regimens .

Beloxamide shares structural similarities with several other compounds that exhibit anti-inflammatory and analgesic properties. Notable similar compounds include:

Compound NameStructure TypePrimary Use
BemidoneAmideAnalgesic
BemigrideAmideAnti-inflammatory
EflornithineAmino Acid DerivativeAntitumor
BromadolineAmineAnalgesic
TazadoleneAmineAnalgesic

Uniqueness of Beloxamide

What sets beloxamide apart from these compounds is its specific mechanism of action targeting inflammatory pathways while also potentially influencing neurotransmitter systems. This dual action may offer advantages over traditional analgesics that primarily target pain without addressing underlying inflammation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

283.157228913 g/mol

Monoisotopic Mass

283.157228913 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S4YR4X39CA

Other CAS

15256-58-3

Wikipedia

Beloxamide

Dates

Last modified: 02-18-2024

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